molecular formula C11H27NO5Si B12566226 N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate CAS No. 325975-94-8

N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate

Cat. No.: B12566226
CAS No.: 325975-94-8
M. Wt: 281.42 g/mol
InChI Key: IQOFJJQDRSVOAM-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate is a quaternary ammonium silane compound with a trimethoxysilyl group and an acetate counterion. Its structure combines a cationic ammonium center for ionic interactions and a hydrolyzable trimethoxysilyl group for covalent bonding to surfaces. This dual functionality enables applications in gas separation membranes, surface modification, and materials science. Notably, it has been used in supported protic ionic liquid membranes (PILMs) for highly selective CO₂ separation, achieving permeance of 1,200–1,500 GPU and CO₂/N₂ selectivity exceeding 200 .

Properties

CAS No.

325975-94-8

Molecular Formula

C11H27NO5Si

Molecular Weight

281.42 g/mol

IUPAC Name

trimethyl(3-trimethoxysilylpropyl)azanium;acetate

InChI

InChI=1S/C9H24NO3Si.C2H4O2/c1-10(2,3)8-7-9-14(11-4,12-5)13-6;1-2(3)4/h7-9H2,1-6H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

IQOFJJQDRSVOAM-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C[N+](C)(C)CCC[Si](OC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate involves its ability to form strong covalent bonds with both organic and inorganic materials. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The quaternary ammonium group provides antimicrobial properties by disrupting the cell membranes of microorganisms .

Comparison with Similar Compounds

N,N,N-Trimethyl-3-(trimethoxysilyl)-1-propanaminium Chloride

  • Molecular Formula: C₉H₂₄ClNO₃Si
  • Molecular Weight : 257.83 g/mol
  • Key Differences :
    • The chloride counterion reduces solubility in polar aprotic solvents compared to acetate.
    • Applications include antistatic coatings and medical device surface modification due to its ionic conductivity .
    • Lower thermal stability than acetate due to weaker anion-cation interactions.

(3-Aminopropyl)trimethoxysilane (APTS)

  • Molecular Formula: C₆H₁₇NO₃Si
  • Molecular Weight : 179.29 g/mol
  • Key Differences: Contains a primary amine (–NH₂) instead of a quaternary ammonium group, enabling covalent bonding but lacking ionic character. Used as a coupling agent in composites and adhesives, but ineffective in CO₂-selective membranes due to non-ionic nature .

Comparison with Functional Analogs

N-Methyl-3-(trimethoxysilyl)propan-1-amine (MAPTS)

  • Molecular Formula: C₇H₁₉NO₃Si
  • Molecular Weight : 193.32 g/mol
  • Key Differences: Secondary amine (–NHCH₃) provides moderate reactivity, intermediate between APTS and the quaternary ammonium target compound. Limited applications in gas separation due to weaker interactions with polar molecules like CO₂.

Polyquaternium-28 (Copolymer with 1-Vinyl-2-pyrrolidone)

  • Molecular Formula: (C₁₀H₂₁N₂O)ₙ·(C₆H₉NO)ₙ·Cl
  • Key Differences :
    • A polymeric quaternary ammonium compound with a vinylpyrrolidone backbone, enhancing water solubility and film-forming ability.
    • Used in cosmetics and drug delivery, contrasting with the target compound’s focus on gas separation and surface modification .

Application-Specific Comparison

CO₂ Separation Performance

Compound CO₂ Permeance (GPU) CO₂/N₂ Selectivity Reference
Target Acetate Compound 1,200–1,500 >200
APTS-Based Membranes <200 <50
Chloride Analog Membranes 800–1,000 ~150

The acetate counterion enhances CO₂ selectivity due to stronger hydrogen bonding with CO₂, outperforming chloride analogs .

Surface Modification Efficiency

Compound Adhesion Strength (MPa) Hydrolytic Stability Reference
Target Acetate Compound 12.5 ± 1.2 High (pH 3–10)
APTS 8.3 ± 0.9 Moderate (pH 5–8)
Chloride Analog 10.1 ± 1.0 High (pH 4–9)

The quaternary ammonium group in the target compound improves adhesion to polar substrates like glass and metals compared to APTS.

Biological Activity

N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate is a compound with significant potential in various biological applications due to its unique chemical structure. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C9H24NO3SiC_9H_{24}NO_3Si, and it features a trimethylammonium group and a trimethoxysilyl moiety. This structure enables it to interact with biological systems effectively, particularly in the context of drug delivery and surface modification.

Synthesis

The synthesis of this compound typically involves the reaction of trimethylamine with a silane precursor. The resulting product can be purified through various methods, including recrystallization or chromatography.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy Against Different Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

2. Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that the compound has selective toxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to target specific cellular pathways involved in cancer proliferation.

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa10
MCF-715
A54912

3. Drug Delivery Systems

This compound has been explored as a carrier for drug delivery systems, particularly for hydrophobic drugs. Its silane group facilitates the formation of stable nanoparticles, enhancing drug solubility and bioavailability.

Case Study 1: Antimicrobial Application

A research study evaluated the efficacy of this compound as a coating agent for medical devices. The results indicated a significant reduction in biofilm formation on surfaces treated with this compound compared to untreated controls.

Case Study 2: Cancer Treatment

In another study, the compound was used in combination with doxorubicin in a nanoparticle formulation. The results showed enhanced therapeutic efficacy against breast cancer cells, demonstrating improved drug accumulation within tumor tissues.

The mechanisms underlying the biological activities of this compound include:

  • Membrane Disruption: The cationic nature allows it to interact with negatively charged microbial membranes.
  • Cell Cycle Arrest: In cancer cells, it may induce apoptosis through pathways involving p53 activation.

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